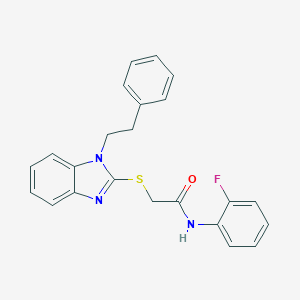![molecular formula C24H27N3O5 B394935 1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane](/img/structure/B394935.png)
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane is a synthetic organic compound characterized by its complex structure, which includes methoxybenzyl groups, a nitrofuran moiety, and a hexahydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Hexahydropyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with diamines under acidic or basic conditions.
Introduction of the Methoxybenzyl Groups: This step often involves the alkylation of the hexahydropyrimidine intermediate with 4-methoxybenzyl halides in the presence of a base such as potassium carbonate.
Attachment of the Nitrofuryl Group: The final step usually involves the coupling of the nitrofuran moiety to the hexahydropyrimidine core, which can be facilitated by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The methoxybenzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Eigenschaften
Molekularformel |
C24H27N3O5 |
|---|---|
Molekulargewicht |
437.5g/mol |
IUPAC-Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane |
InChI |
InChI=1S/C24H27N3O5/c1-30-20-8-4-18(5-9-20)16-25-14-3-15-26(17-19-6-10-21(31-2)11-7-19)24(25)22-12-13-23(32-22)27(28)29/h4-13,24H,3,14-17H2,1-2H3 |
InChI-Schlüssel |
JTAYDDBVTLOJER-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(O3)[N+](=O)[O-])CC4=CC=C(C=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(O3)[N+](=O)[O-])CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B394853.png)



![ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B394862.png)
![N-[2-(2-isopropylphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B394864.png)
![N-[3-(1,3-benzothiazol-2-yl)benzyl]-N-{2-[(2-chlorobenzyl)oxy]phenyl}amine](/img/structure/B394865.png)
![N-(2,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B394866.png)
![2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B394867.png)
![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B394868.png)
![2-{4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B394869.png)
![2-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B394870.png)

![Butan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B394872.png)
